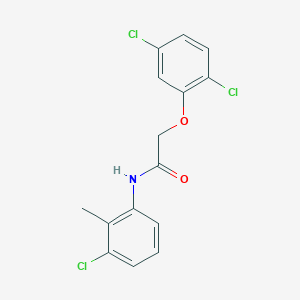

![molecular formula C18H20N2O3 B5571749 N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The study of benzamide derivatives, including "N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide," is significant due to their diverse biological activities and potential applications in medicinal chemistry. These compounds have been synthesized and characterized to explore their structural and functional properties, aiming to understand their chemical behavior and potential uses in various fields, excluding drug use, dosage, and side effects.

Synthesis Analysis

Synthesis of benzamide derivatives typically involves acylation reactions where an amine is reacted with an acyl chloride or an ester in the presence of a base. For example, the synthesis of related compounds involves stepwise reactions starting from specific benzoyl chloride and amines, followed by purification and characterization steps such as NMR, MS, and IR spectroscopy (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray crystallography, NMR, and computational methods such as density functional theory (DFT) calculations. These studies reveal the geometrical parameters, such as bond lengths and angles, and the molecular conformation in the solid state. For example, the crystal structure of a related benzamide derivative was determined to adopt a specific space group, indicating intermolecular interactions like hydrogen bonding and π-π stacking (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions include N-alkylation, hydrolysis to carboxylic acids, and reactions with organometallic reagents. The chemical properties are influenced by the substituents on the benzamide ring, affecting electron distribution and reactivity.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and handling. These properties depend on the molecular structure, particularly the presence of functional groups that can engage in intermolecular interactions. For instance, substituted N-ethylbenzamides exhibit specific retention characteristics in chromatographic systems, indicating their polarity and interaction with solvents (P. Lehtonen, 1983).

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

The synthesis and characterization of novel aromatic polyimides involved compounds related to N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide. These polyimides were synthesized using diamines and dianhydrides through solution polymerization or a two-step procedure involving poly(amic acid) formation followed by cyclodehydration. The resulting polymers exhibited solubility in organic solvents like DMSO and DMF, with degradation temperatures ranging from 240°C to 550°C and specific heat capacities at 300°C varying significantly. This research highlights the material's potential applications in high-performance polymers and coatings due to its thermal stability and solubility characteristics (Butt et al., 2005).

Antioxidant Agents

A study on amino-substituted benzamide derivatives, including compounds structurally related to N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide, assessed their antioxidant capacity. These compounds demonstrated improved antioxidative properties compared to the reference molecule BHT in DPPH and FRAP assays. The trihydroxy derivative showed the most promising antioxidative potential, suggesting these benzamide derivatives could be optimized further for therapeutic applications as antioxidants (Perin et al., 2018).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, akin to N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide, was explored to understand their free radical scavenging activity. The study found that the primary amino group in these compounds undergoes pH-dependent oxidation, contributing to their potential as powerful antioxidants. This research indicates the relevance of these compounds in developing new antioxidant drugs or additives (Jovanović et al., 2020).

High-Resolution X-ray Powder Diffraction

A structural analysis of 2-ethoxybenzamide, closely related to N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide, was conducted using high-resolution X-ray powder diffraction. This study revealed a herringbone array of hydrogen-bonded ribbons, highlighting the compound's molecular packing and potential implications for its physical properties and applications in material science (Pagola & Stephens, 2009).

Safety and Hazards

properties

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-4-23-17-8-6-5-7-16(17)18(22)19-14-9-11-15(12-10-14)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCVXPPRHMHMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

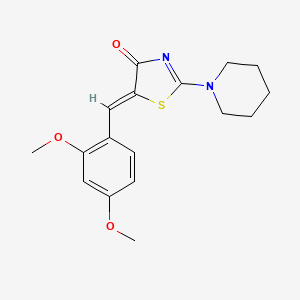

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

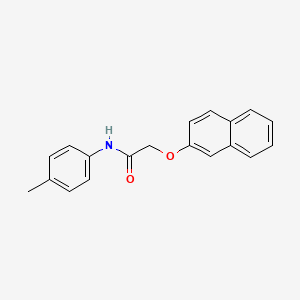

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

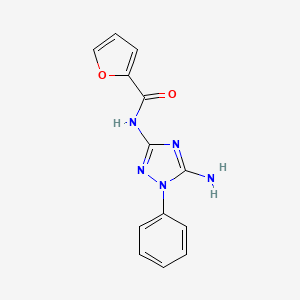

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)